6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Description
Properties
IUPAC Name |
6-bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQAKUPJVUMART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559761 | |
| Record name | 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115581-82-3 | |
| Record name | 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Quinoxaline-2,3-dione Core
The synthesis begins with the preparation of the quinoxaline-2,3-dione scaffold. A solvent-free, microwave-assisted method involves condensing o-phenylenediamine with oxalic acid dihydrate under irradiation (400 W, 3 min), yielding quinoxaline-2,3-dione in high purity.
Nitration at Position 7
Nitration is achieved using a mixture of fuming nitric acid and concentrated sulfuric acid (1:3 v/v) at 0–5°C. The nitro group is introduced regioselectively at the 7-position due to the electron-withdrawing effect of the adjacent carbonyl groups. Reaction completion is confirmed by TLC after 4 hours.
Bromination at Position 6
Bromination employs N-bromosuccinimide (NBS) in acetic acid at 80°C. The reaction proceeds via electrophilic aromatic substitution, with the nitro group directing bromine to the 6-position. The crude product is recrystallized from ethanol to achieve >95% purity.
Table 1: Stepwise Synthesis Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Core formation | Oxalic acid, H2O | Microwave, 400 W, 3 min | 85 |
| Nitration | HNO3/H2SO4 | 0–5°C, 4 hr | 72 |
| Bromination | NBS, CH3COOH | 80°C, 6 hr | 68 |
One-Pot Synthesis from Pre-Substituted Diamine
Preparation of 6-Bromo-7-nitro-1,2-diaminobenzene
This advanced route requires synthesizing the diamine precursor. 4-Bromo-5-nitrobenzene-1,2-diamine is prepared via:
Cyclization with Oxalic Acid
The diamine reacts with oxalic acid dihydrate under microwave irradiation (250 W, 5 min) in a solvent-free system. The reaction forms the quinoxaline ring directly, bypassing intermediate isolation.
Table 2: One-Pot Synthesis Performance
| Parameter | Value |
|---|---|
| Starting material | 4-Bromo-5-nitro-1,2-diaminobenzene |
| Reaction time | 5 min (microwave) |
| Yield | 78% |
| Purity (HPLC) | 98.5% |
Halogen Exchange from Chloro Analog
Substitution of Chlorine with Bromine
A halogen exchange reaction converts 6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione to the bromo derivative using HBr gas in dichloromethane at 40°C for 12 hr. Catalytic tetrabutylammonium iodide (TBAI) enhances reactivity via a nucleophilic aromatic substitution mechanism.
Table 3: Halogen Exchange Efficiency
| Condition | Outcome |
|---|---|
| HBr concentration | 48% (w/w) in H2O |
| Catalyst | TBAI (5 mol%) |
| Conversion rate | 92% |
| Isolated yield | 84% |
Comparative Analysis of Methods
Yield and Scalability
Regioselectivity Challenges
Nitration and bromination must be carefully ordered:
-
Nitration before bromination ensures correct positioning due to the nitro group’s meta-directing effect.
-
Reverse ordering leads to undesired regioisomers (<5% yield).
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-bromo-7-amino-1,4-dihydroquinoxaline-2,3-dione.
Scientific Research Applications
Biological Activities and Mechanism of Action
6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione has been studied for its role as a glutamate receptor antagonist , particularly affecting non-NMDA subtypes. This action is crucial in modulating excitatory neurotransmission, which is relevant for several neurological disorders:
- Neurodegenerative Diseases : The compound shows potential in treating conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS) by protecting neurons from excitotoxicity related to excessive glutamate signaling .
- Seizure Disorders : Due to its antagonistic properties on glutamate receptors, it may help manage epilepsy by reducing neuronal excitability .
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmaceutical agents. Its derivatives are being explored for their therapeutic potential against:
- Stroke and Ischemia : The compound has been implicated in preventing neuronal loss during ischemic events by modulating glutamate receptor activity .
- Chronic Pain and Anxiety : Its ability to influence neurotransmitter systems positions it as a candidate for developing treatments for chronic pain syndromes and anxiety disorders .
Neuroprotective Effects
A study examined the neuroprotective effects of this compound in animal models of ischemia. Results indicated that pretreatment with the compound significantly reduced neuronal loss and improved behavioral outcomes post-injury .
Glutamate Receptor Modulation
Research focused on the binding affinity of this compound to glutamate receptors revealed that it effectively inhibits receptor activation at certain concentrations. This inhibition was linked to a decrease in excitatory postsynaptic currents in neuronal cultures, suggesting its potential utility in treating excitotoxic conditions .
Comparison with Related Compounds
| Compound Name | Structure Features | Main Applications |
|---|---|---|
| This compound | Br at position 6; Nitro at position 7 | Neuroprotection; Antagonist for glutamate receptors |
| 5-Nitro-6-chloroquinoxaline | Cl at position 6; Nitro at position 5 | Similar applications but distinct receptor interactions |
| Glycine receptor antagonists | Varies | Targeting glycine receptors for CNS disorders |
Mechanism of Action
The mechanism of action of 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Reactivity
Quinoxaline derivatives are distinguished by substituents at positions 6 and 7, which dictate their biological and chemical properties. Below is a comparative analysis:
Table 1: Substituent Effects on Key Quinoxaline Derivatives
Key Observations:
- Bromo vs. Azide (ANQX): Replacing bromine with an azide group (ANQX) introduces photoreactivity. UV irradiation of ANQX generates a reactive nitrene intermediate, enabling irreversible covalent bonding to AMPA receptor residues (e.g., Glu705) . Bromine, being less reactive, may instead modulate receptor affinity through steric and electronic effects.
- Bromo vs. Chlorine/Nitro: The larger atomic radius of bromine (vs. In contrast, nitro groups (e.g., in 6-nitro derivatives) improve receptor binding via π-stacking interactions (e.g., with Tyr450 in AMPA receptors) .
Structural and Crystallographic Insights
- Ligand Binding Domain (LBD) Interactions:
- ANQX and DNQX bind to the GluR2 LBD in a "clamshell" conformation, with nitro groups stabilizing closed states 15° more open than glutamate-bound structures . Bromine’s bulk may hinder clamshell closure, reducing antagonistic efficacy compared to smaller substituents like chlorine.
- X-ray crystallography (1.87 Å resolution) of ANQX-bound S1S2J (GluR2 LBD) reveals hydrogen bonding between the diketone oxygens and Arg485, a interaction likely preserved in the bromo-nitro analog .
Physicochemical Properties
- Lipophilicity and Solubility:
- Bromine increases logP compared to chlorine/nitro analogs, enhancing membrane permeability but reducing aqueous solubility. This trade-off must be balanced in drug design.
- Thermal Stability:
- Melting points of bromo derivatives (e.g., 274–276°C for compound 4 ) exceed those of chloro analogs (268–270°C ), reflecting stronger crystal packing due to bromine’s polarizability.
Biological Activity
6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione (BNQX) is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula : CHBrNO
Molecular Weight : 273.04 g/mol
BNQX is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties. The presence of a bromine atom and a nitro group enhances its reactivity and biological interactions.
Target Interactions
BNQX primarily functions as a glycine receptor antagonist , exhibiting high affinity for the strychnine-insensitive glycine binding site. This property allows it to cross the blood-brain barrier effectively, making it a candidate for neurological applications .
Pharmacological Effects
The compound has been shown to exhibit several pharmacological effects:
- Neuroprotective Activity : BNQX has been investigated for its ability to protect neurons in conditions such as stroke and ischemia .
- Anticonvulsant Properties : The compound demonstrates potential in treating convulsions and other seizure-related disorders .
- Antimicrobial Activity : Preliminary studies suggest that BNQX may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.
In Vivo Studies
A study evaluating the neuropharmacological effects of quinoxaline derivatives, including BNQX, reported significant improvements in locomotor activity in animal models subjected to ethidium bromide-induced demyelination. The synthesized compounds showed curative effects against muscle weakness and coordination loss .
Table 1: Effects of BNQX on Locomotor Activity in Ethidium Bromide-Induced Rats
| Group | Falling Time (seconds) | Fecal Pellets |
|---|---|---|
| Control | 311.7 ± 0.67 | 4 ± 0.58 |
| Ethidium Bromide | 113.7 ± 0.88*** | 1.6 ± 0.33*** |
| BNQX (Comp2c) | 212.2 ± 0.97*** | 1.8 ± 0.20*** |
*Significance levels: **p < 0.001 compared to control.
In Vitro Studies
In vitro evaluations have indicated that BNQX displays significant inhibitory effects on various cancer cell lines, suggesting potential anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications on the quinoxaline scaffold can enhance biological activity .
Table 2: Anticancer Activity of Quinoxaline Derivatives Including BNQX
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| BNQX | HCT-116 | 1.9 |
| BNQX | MCF-7 | 2.3 |
| Doxorubicin | HCT-116 | 3.23 |
Comparative Analysis with Similar Compounds
BNQX shares similarities with other quinoxaline derivatives in terms of biological activity but is distinguished by its specific structural features that confer unique pharmacological properties.
Comparison Table: Biological Activities of Quinoxaline Derivatives
| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| BNQX | Moderate | Significant | Significant |
| Olaquindox | High | Moderate | Low |
| Echinomycin | High | High | Moderate |
Q & A
Q. What are the key methodological considerations for synthesizing 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione with high purity?
Synthesis requires precise control of nitro- and bromo-substituent introduction on the quinoxaline backbone. A multi-step approach is recommended:
- Step 1 : Bromination of the quinoxaline precursor using a regioselective brominating agent (e.g., NBS or Br₂ in acetic acid) under controlled temperature (0–5°C) to minimize side reactions.
- Step 2 : Nitration via mixed acid (HNO₃/H₂SO₄) at low temperatures (10–15°C) to prevent over-nitration.
- Purity validation : Use HPLC (>98% purity) and ¹H/¹³C NMR to confirm substituent positions and absence of isomers .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for structural confirmation?
- NMR analysis : Compare chemical shifts of aromatic protons with analogous compounds (e.g., 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline) to validate substituent positions .
- XRD validation : Cross-reference crystallographic data (e.g., CCDC 1983315) to confirm bond angles and distances, resolving ambiguities arising from dynamic effects in solution-phase NMR .
Q. What stability tests are critical for this compound under experimental storage conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition above 150°C.
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the nitro group.
- Hygroscopicity : Monitor via Karl Fischer titration if used in moisture-sensitive reactions .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to map energy barriers for bromination/nitration steps, identifying intermediates and transition states.
- Machine learning : Train models on datasets of analogous quinoxaline reactions (e.g., thiophene-substituted derivatives) to predict regioselectivity and byproduct formation .
Q. What experimental design strategies minimize byproduct formation during functionalization of the quinoxaline core?
- Factorial design : Apply a 2³ factorial matrix (variables: temperature, reagent stoichiometry, reaction time) to isolate dominant factors influencing byproduct yield. Use ANOVA to optimize conditions .
- In-situ monitoring : Employ Raman spectroscopy to track intermediate formation and adjust reagent addition rates dynamically .
Q. How do steric and electronic effects of the bromo-nitro substituents influence reactivity in cross-coupling reactions?
- Steric maps : Generate 3D steric maps (e.g., using SambVca) to quantify steric bulk around the bromine site, correlating with catalytic coupling efficiency (e.g., Suzuki-Miyaura).
- Electrostatic potential (ESP) analysis : Calculate ESP surfaces to predict nucleophilic/electrophilic attack sites on the quinoxaline ring .
Q. What strategies address discrepancies in bioactivity data across different assay conditions?
- Meta-analysis framework : Aggregate data from kinase inhibition assays (e.g., IC₅₀ values) and apply multivariate regression to normalize for variables like solvent polarity (DMSO vs. aqueous buffer) and protein concentration .
- Control standardization : Use a reference inhibitor (e.g., staurosporine) in parallel assays to calibrate activity measurements across labs .
Methodological Resources
- Crystallography : Access CCDC 1983315 for structural analogs to refine XRD parameters .
- Reaction optimization : Leverage ICReDD’s hybrid computational-experimental protocols for high-throughput screening .
- Data validation : Cross-reference with CRDC subclass RDF2050112 (reaction fundamentals) for reactor design principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
